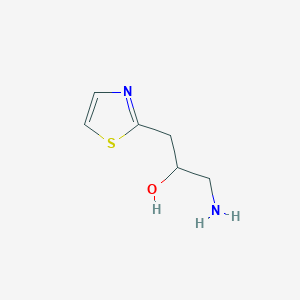
3-Cyclobutylpropane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutylpropane-1-thiol: is an organic compound with the molecular formula C₇H₁₄S . It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. The compound is characterized by a cyclobutyl group attached to a propane chain, which in turn is bonded to a thiol group. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpropane-1-thiol can be achieved through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, leading to the formation of the cyclobutyl ring . Another method involves the cross-coupling of cyclobutyl Grignard reagents with alkyl halides under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and zinc powder is common in these processes .
化学反应分析
Types of Reactions: 3-Cyclobutylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and bases are employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclobutylpropane.
Substitution: Various substituted thiols.
科学研究应用
3-Cyclobutylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Cyclobutylpropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes , affecting their function. This interaction can lead to changes in cellular pathways and biological processes. The compound’s cyclobutyl group also contributes to its unique reactivity and binding properties .
相似化合物的比较
Cyclopropane: A smaller cycloalkane with similar reactivity but different ring strain.
Cyclopentane: A larger cycloalkane with less ring strain and different chemical properties.
Cyclohexane: A common cycloalkane with a stable ring structure and different reactivity.
Uniqueness: 3-Cyclobutylpropane-1-thiol is unique due to its combination of a cyclobutyl ring and a thiol group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form covalent bonds with biomolecules. The compound’s unique reactivity makes it valuable in various research and industrial applications .
属性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC 名称 |
3-cyclobutylpropane-1-thiol |
InChI |
InChI=1S/C7H14S/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 |
InChI 键 |
WHAFSSXGBSRYHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
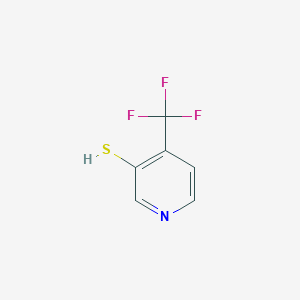


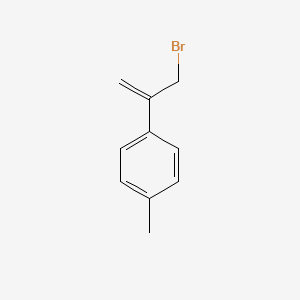

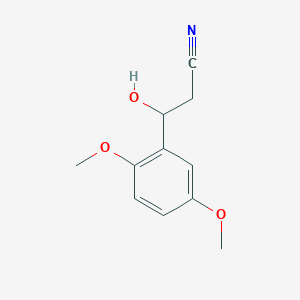
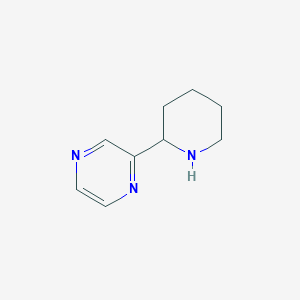
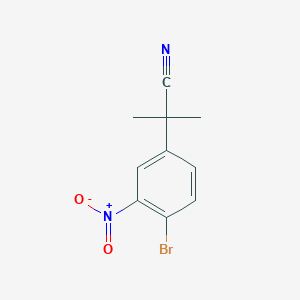
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
